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molecular formula C7H5F2NO3 B1425973 (3,5-Difluoro-4-nitrophenyl)methanol CAS No. 1123172-89-3

(3,5-Difluoro-4-nitrophenyl)methanol

Cat. No. B1425973
M. Wt: 189.12 g/mol
InChI Key: MWMXVSGWUYOLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093406B2

Procedure details

To a solution of PBr3 (7.04 mL, 73 mmol) in Et2O (200 mL) is added under argon at 0° C. a solution of (3,5-difluoro-4-nitro-phenyl)-methanol (9.3 g, 48.7 mmol) in Et2O (200 mL). The reaction mixture was allowed to warm to 25° C. and stirred for 24 h at 25° C. After the addition of MeOH (5 mL) at 0° C., the reaction mixture was poured onto cold aq. NaHCO3 solution and the product was extracted with EtOAc. Combined organic extracts were washed with saturated NaHCO3 solution and brine, dried over MgSO4, filtered and concentrated to provide the title compound after filtration through a plug of silicagel with hexane-EtOAc 3:1 as a yellow solid: TLC (hexane-EtOAc 3:1) Rf=0.40; HPLC RtA=2.01 min; 1H NMR (400 MHz, CDCl3): δ 7.14 (d, 2H), 4.40 (s, 2H).
Name
Quantity
7.04 mL
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[F:5][C:6]1[CH:7]=[C:8]([CH2:16]O)[CH:9]=[C:10]([F:15])[C:11]=1[N+:12]([O-:14])=[O:13].CO.C([O-])(O)=O.[Na+]>CCOCC>[Br:2][CH2:16][C:8]1[CH:9]=[C:10]([F:15])[C:11]([N+:12]([O-:14])=[O:13])=[C:6]([F:5])[CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
7.04 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
9.3 g
Type
reactant
Smiles
FC=1C=C(C=C(C1[N+](=O)[O-])F)CO
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 24 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc
WASH
Type
WASH
Details
Combined organic extracts were washed with saturated NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrCC=1C=C(C(=C(C1)F)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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